

Biochemical Properties of Carbocysteine Lysine Salt: An In-depth Technical Guide

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Compound of Interest

Compound Name: Carbocysteine lysine

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Introduction

Carbocysteine lysine salt (CLS), a derivative of the amino acid L-cysteine, is a mucoactive agent with a multifaceted pharmacological profile. While traditionally classified as a mucolytic, its therapeutic effects extend beyond the simple modulation of mucus viscosity. Emerging evidence has illuminated its significant antioxidant and anti-inflammatory properties, positioning it as a molecule of interest for the management of chronic respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the biochemical properties of **carbocysteine lysine** salt, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visualizations of the underlying signaling pathways.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₃ N ₃ O ₆ S	[1]
Molecular Weight	325.38 g/mol	[1]
CAS Number	49673-81-6	[1]

Pharmacokinetics

Carbocysteine lysine salt is readily absorbed after oral administration. The lysine salt enhances the solubility and absorption of the parent carbocysteine molecule. Upon absorption, the lysine is cleaved, releasing the active carbocysteine into circulation.

Parameter	Value	Reference
Time to Peak Serum Concentration (Tmax)	1 to 1.7 hours	[2]
Plasma Half-life (t _{1/2})	1.33 hours	[2]
Bioavailability	Low (<10%) due to significant first-pass metabolism	[3]
Distribution	Penetrates lung tissue and respiratory mucus	
Elimination	Primarily renal	[3]

Mechanism of Action

The therapeutic efficacy of **carbocysteine lysine** salt is attributed to a combination of mucoregulatory, antioxidant, and anti-inflammatory effects.

Mucoregulatory Activity

Carbocysteine lysine salt normalizes the viscoelastic properties of mucus. It achieves this by restoring the balance between sialomucins and fucomucins, which are key glycoproteins influencing mucus viscosity.[4][5] This mucoregulatory action, rather than a direct mucolytic effect, facilitates improved mucociliary clearance.[2][5] Studies have shown that treatment with **carbocysteine lysine** salt leads to a significant reduction in mucus viscosity.[6][7]

Antioxidant Activity

Carbocysteine lysine salt exhibits potent antioxidant properties by directly scavenging reactive oxygen species (ROS) and modulating endogenous antioxidant systems.

- Direct Scavenging: It has been shown to be an effective scavenger of hypochlorous acid (HOCl) and hydroxyl radicals ($\bullet\text{OH}$).[\[8\]](#)
- Enzyme Modulation: In vitro studies have demonstrated that **carbocysteine lysine** salt can decrease the activity of xanthine oxidase, an enzyme that generates superoxide radicals.[\[9\]](#)[\[10\]](#) This is thought to occur by interfering with the conversion of xanthine dehydrogenase to xanthine oxidase.[\[9\]](#)[\[11\]](#)

Anti-inflammatory Activity

Carbocysteine lysine salt exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

- Inhibition of Pro-inflammatory Cytokines: It has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in response to inflammatory stimuli like TNF- α .[\[11\]](#)
- Modulation of Signaling Pathways: The anti-inflammatory effects are associated with the inhibition of the Nuclear Factor-kappa B (NF- κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[\[12\]](#)[\[13\]](#) By suppressing the phosphorylation and nuclear translocation of key proteins in these pathways, **carbocysteine lysine** salt can downregulate the expression of inflammatory genes.[\[13\]](#)

Clinical Efficacy in COPD

Numerous clinical trials have investigated the efficacy of **carbocysteine lysine** salt in reducing the frequency of exacerbations in patients with COPD.

Study	Dosage	Duration	Key Findings	Reference
PEACE Study	1500 mg/day (carbocysteine)	1 year	Reduced exacerbations by 0.43 per patient per year.	[14]
Paone et al. (2019)	2.7 g/day	1 year	Average number of exacerbations fell from 1.97 to 1.03. In patients with ≥ 2 exacerbations in the previous year, the rate was reduced from 69% to 33% (with inhaled steroids) and from 58% to 25% (without inhaled steroids).	[15][16]
Allegra et al. (1996)	2.7 g/day	6 months	The number of patients with at least one exacerbation was 29.6% in the treatment group compared to 45.9% in the placebo group.	[17]

Experimental Protocols

Mucolytic Activity Assay (Viscometry)

This protocol is a general method for assessing the in vitro mucolytic activity of a compound using a viscometer.

Materials:

- Porcine Gastric Mucin (PGM)
- Tris-HCl buffer (pH 7.0)
- **Carbocysteine lysine** salt solutions of varying concentrations
- Suspended level viscometer
- Water bath maintained at 37°C

Procedure:

- Prepare a 20% (w/v) solution of porcine gastric mucin in Tris-HCl buffer.
- Incubate the mucin solution at 37°C for 30 minutes to allow for complete hydration.
- Mix the mucin solution with equal volumes of the **carbocysteine lysine** salt test solutions (or buffer for control).
- Incubate the mixtures at 37°C for 30 minutes.
- Measure the viscosity of each sample using a suspended level viscometer at 37°C.
- The mucolytic activity is determined by the percentage reduction in viscosity compared to the control.

Antioxidant Activity Assays

This assay measures DNA strand breaks as an indicator of oxidative damage.

Materials:

- Cultured cells (e.g., human peripheral blood mononuclear cells)
- Lysis solution (e.g., containing NaOH, EDTA)
- SYBR Green or other DNA-intercalating dye

- Fluorometric microplate reader

Procedure:

- Expose cultured cells to an oxidizing agent in the presence or absence of **carbocysteine lysine** salt.
- Lyse the cells under alkaline conditions to denature the DNA.
- The extent of DNA unwinding is proportional to the number of strand breaks.
- Neutralize the solution and add a fluorescent dye that intercalates with double-stranded DNA.
- The fluorescence intensity is measured, with a decrease in fluorescence indicating more DNA unwinding and thus more oxidative damage.
- The protective effect of **carbocysteine lysine** salt is quantified by the preservation of double-stranded DNA.

This spectrophotometric assay quantifies superoxide production.

Materials:

- Xanthine
- Xanthine Oxidase
- Cytochrome c from horse heart
- Phosphate buffer (pH 7.8)
- Superoxide dismutase (SOD) as a positive control
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing phosphate buffer, xanthine, and cytochrome c.

- Add the test compound (**carbocysteine lysine** salt) at various concentrations.
- Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals.
- Superoxide radicals reduce cytochrome c, which can be monitored by the increase in absorbance at 550 nm.
- The scavenging activity of **carbocysteine lysine** salt is determined by its ability to inhibit the reduction of cytochrome c.
- A parallel experiment with SOD is performed to confirm that the reduction of cytochrome c is indeed due to superoxide.

This assay measures the direct inhibitory effect on xanthine oxidase.

Materials:

- Xanthine Oxidase
- Xanthine (substrate)
- Potassium phosphate buffer (pH 7.5)
- Spectrophotometer

Procedure:

- Pre-incubate xanthine oxidase with various concentrations of **carbocysteine lysine** salt in a 96-well plate.[\[18\]](#)
- Initiate the reaction by adding the substrate, xanthine.[\[18\]](#)
- The formation of uric acid is measured by the increase in absorbance at 295 nm over time.
[\[18\]](#)
- The inhibitory activity of **carbocysteine lysine** salt is calculated by comparing the rate of uric acid formation in the presence and absence of the compound.

Anti-inflammatory Activity Assays

This protocol measures the concentration of pro-inflammatory cytokines in cell culture supernatants.

Materials:

- Human alveolar epithelial cells (e.g., A549)
- TNF- α or other inflammatory stimulus
- Commercially available ELISA kits for human IL-6 and IL-8
- Microplate reader

Procedure:

- Culture A549 cells to near confluence in 96-well plates.
- Pre-treat the cells with various concentrations of **carbocysteine lysine** salt for a specified time (e.g., 24 hours).
- Stimulate the cells with TNF- α (e.g., 10 ng/mL) for a defined period.
- Collect the cell culture supernatants.
- Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions. This typically involves:
 - Coating the plate with a capture antibody.
 - Adding the supernatants and standards.
 - Adding a detection antibody.
 - Adding an enzyme-conjugated secondary antibody.
 - Adding a substrate and stopping the reaction.

- Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

This technique is used to detect the activation of key signaling proteins.

Materials:

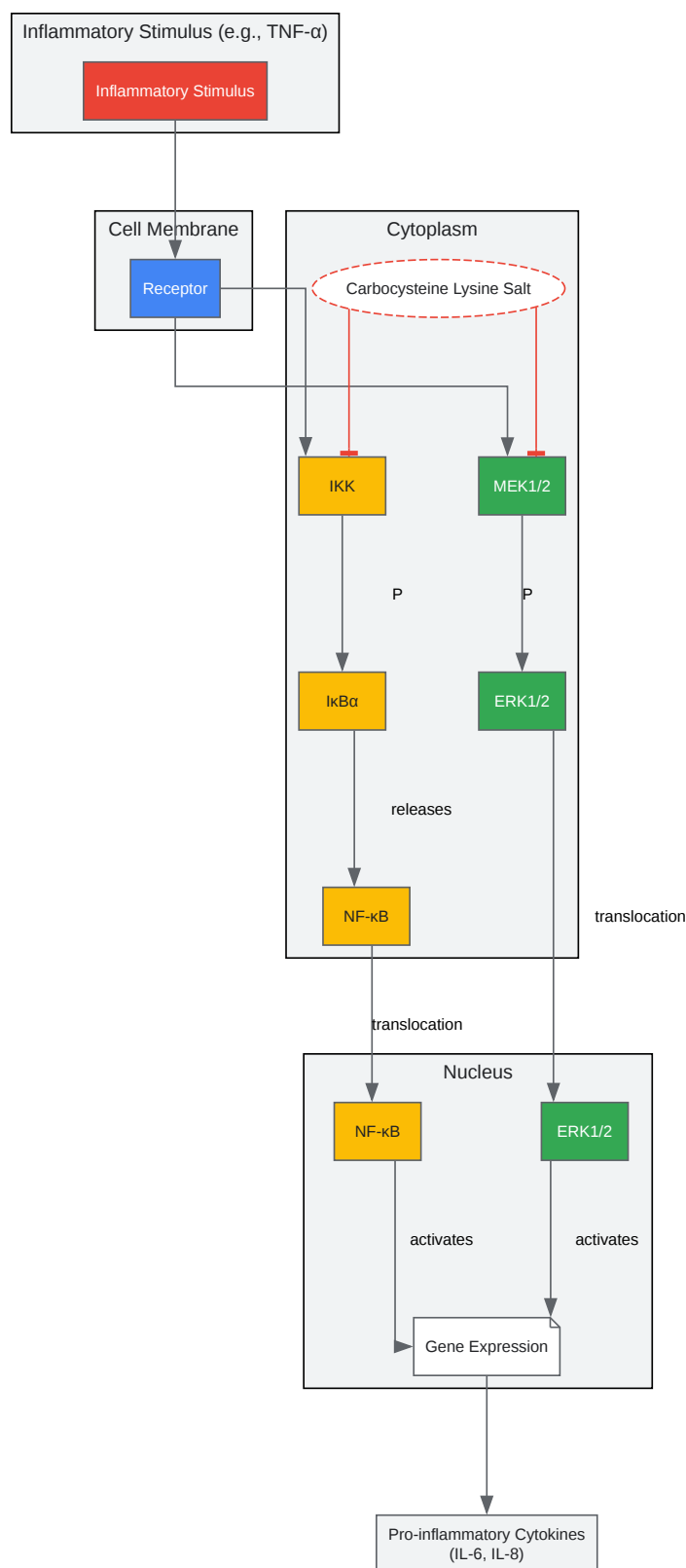
- Cultured cells (e.g., A549)
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies against phosphorylated and total NF- κ B p65 and ERK1/2
- HRP-conjugated secondary antibodies
- SDS-PAGE equipment
- Western blotting apparatus
- Chemiluminescence detection system

Procedure:

- Treat cultured cells with an inflammatory stimulus in the presence or absence of **carbocysteine lysine** salt.
- Lyse the cells and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against the phosphorylated forms of NF- κ B p65 and ERK1/2.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate.

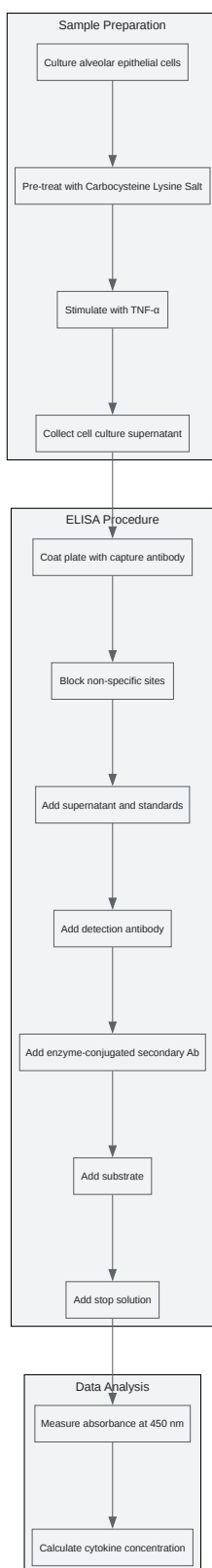
- Strip the membrane and re-probe with antibodies against the total forms of the proteins to ensure equal loading.
- Quantify the band intensities to determine the effect of **carbocysteine lysine** salt on protein phosphorylation.

Visualizations



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Caption: Anti-inflammatory signaling pathways modulated by **Carbocysteine Lysine Salt**.



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Caption: Experimental workflow for ELISA-based quantification of cytokines.

Conclusion

Carbocysteine lysine salt is a pharmacologically active molecule with a well-defined profile that extends beyond its traditional role as a mucoregulator. Its antioxidant and anti-inflammatory properties, mediated through the scavenging of reactive oxygen species and the modulation of key inflammatory signaling pathways, provide a strong rationale for its use in the management of chronic inflammatory airway diseases like COPD. The quantitative data from clinical trials robustly support its efficacy in reducing exacerbation rates, a key therapeutic goal in this patient population. The detailed experimental protocols provided herein offer a guide for researchers to further investigate the biochemical and cellular effects of this multifaceted compound. Future research should continue to explore the full therapeutic potential of **carbocysteine lysine** salt, potentially in other inflammatory conditions.

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